![molecular formula C24H22O4 B3080448 Anthracene-9,10-bis(acrylic acid ethyl) ester CAS No. 108366-06-9](/img/structure/B3080448.png)
Anthracene-9,10-bis(acrylic acid ethyl) ester
Overview
Description
Anthracene-9,10-bis(acrylic acid ethyl) ester, also known as ABAEE, is a chemical compound with the molecular formula C28H24O4. It is an anthracene-based ester that has a conjugated structure . It is an electron-rich building block that can be used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .
Molecular Structure Analysis
The molecular structure of Anthracene-9,10-bis(acrylic acid ethyl) ester is characterized by its conjugated structure, which is common among anthracene-based esters . This structure allows it to have good charge transporting properties .Chemical Reactions Analysis
Anthracene derivatives, including Anthracene-9,10-bis(acrylic acid ethyl) ester, have been extensively studied for their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .Mechanism of Action
Future Directions
Anthracene derivatives, including Anthracene-9,10-bis(acrylic acid ethyl) ester, are currently the subject of research in several areas. They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . The photogeneration of stable radicals is also an important but still challenging field in optical switching, displays, and other devices .
properties
IUPAC Name |
ethyl (E)-3-[10-[(E)-3-ethoxy-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-3-27-23(25)15-13-21-17-9-5-7-11-19(17)22(14-16-24(26)28-4-2)20-12-8-6-10-18(20)21/h5-16H,3-4H2,1-2H3/b15-13+,16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPXBDYNDZUWSS-WXUKJITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OCC)C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-9,10-bis(acrylic acid ethyl) ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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